Cas no 39811-17-1 (5-Phenyl-o-anisidine)

5-Phenyl-o-anisidine 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-[1,1'-biphenyl]-3-amine
- 3-Amino-4-methoxybiphenyl
- [1,1'-Biphenyl]-3-amine,4-methoxy-
- 2-methoxy-5-phenylaniline
- 4-methoxybiphenyl-3-amine
- 5-Phenyl-o-anisidine
- 2-Amino-4-phenylanisole
- DTYBRSLINXBXMP-UHFFFAOYSA-N
- [1,1'-Biphenyl]-3-amine, 4-methoxy-
- 2-methoxy-5-phenylphenylamine
- 3-amino-4-methoxy-biphenyl
- 2-methoxy-5-phenyl-aniline
- BIDD:GT0535
- SBB000386
- 5239AB
- V
- D88361
- UNII-FLC6AV3B78
- A824742
- EINECS 254-639-7
- NS00005890
- FLC6AV3B78
- AKOS005357771
- J-511618
- SY050594
- 4-Methoxy[1,1'-biphenyl]-3-amine #
- CS-0168101
- 4-methoxy(1,1'-biphenyl)-3-amine
- MFCD00007790
- EC 254-639-7
- DTXSID70192880
- SCHEMBL330530
- 39811-17-1
- 5-phenyl-2-anisidine
- 5-Phenyl-o-anisidine, >=98%
- EN300-1142275
- FS-4467
- A0958
- FT-0614985
- (1,1'-Biphenyl)-3-amine, 4-methoxy-
- DB-049484
- 4-Methoxy[1,1'-biphenyl]-3-amine
- DTXCID10115371
-
- MDL: MFCD00007790
- インチ: 1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3
- InChIKey: DTYBRSLINXBXMP-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1N([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 199.10000
- どういたいしつりょう: 199.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.0671 (rough estimate)
- ゆうかいてん: 83.0 to 86.0 deg-C
- ふってん: 336.78°C (rough estimate)
- 屈折率: 1.5500 (estimate)
- PSA: 35.25000
- LogP: 3.52560
- ようかいせい: 未確定
5-Phenyl-o-anisidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
5-Phenyl-o-anisidine 税関データ
- 税関コード:29222910
5-Phenyl-o-anisidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR920042-25g |
5-Phenyl-o-anisidine |
39811-17-1 | 95% | 25g |
£570.00 | 2025-02-20 | |
Alichem | A011002846-500mg |
3-Amino-4-methoxybiphenyl |
39811-17-1 | 97% | 500mg |
$815.00 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 209880-1G |
5-Phenyl-o-anisidine |
39811-17-1 | 1g |
¥623.15 | 2023-12-09 | ||
Alichem | A011002846-1g |
3-Amino-4-methoxybiphenyl |
39811-17-1 | 97% | 1g |
$1534.70 | 2023-09-02 | |
TRC | P308553-100mg |
5-Phenyl-o-anisidine |
39811-17-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
Fluorochem | 018955-25g |
5-Phenyl-o-anisidine |
39811-17-1 | 99% | 25g |
£235.00 | 2022-03-01 | |
abcr | AB135305-25g |
3-Amino-4-methoxybiphenyl, 97%; . |
39811-17-1 | 97% | 25g |
€379.00 | 2024-06-11 | |
abcr | AB135305-5g |
3-Amino-4-methoxybiphenyl, 97%; . |
39811-17-1 | 97% | 5g |
€121.00 | 2024-06-11 | |
1PlusChem | 1P003M2O-25g |
4-Methoxy-[1,1'-biphenyl]-3-amine |
39811-17-1 | >98.0%(T) | 25g |
$251.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0958-5g |
5-Phenyl-o-anisidine |
39811-17-1 | 97.0%(T) | 5g |
¥1050.0 | 2023-09-02 |
5-Phenyl-o-anisidine 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
5-Phenyl-o-anisidineに関する追加情報
Introduction to 5-Phenyl-o-anisidine (CAS No. 39811-17-1)
5-Phenyl-o-anisidine, with the chemical formula C₁₃H₁₁N, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure incorporates a phenyl group and an o-anisidine moiety, making it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
TheCAS No. 39811-17-1 uniquely identifies this substance in scientific literature and industrial applications. As an aromatic amine derivative, 5-Phenyl-o-anisidine exhibits distinct chemical properties that make it valuable in synthetic chemistry. Its ability to participate in nucleophilic substitution reactions and form stable complexes with metal ions has been explored in multiple research studies.
Recent advancements in pharmaceutical research have highlighted the utility of 5-Phenyl-o-anisidine in the design of small-molecule inhibitors. For instance, studies have demonstrated its role as a precursor in the synthesis of compounds targeting enzymatic pathways involved in inflammatory responses. The structural features of this molecule, particularly the presence of both phenyl and anisidine groups, contribute to its binding affinity for specific protein targets.
In addition to its pharmaceutical applications, 5-Phenyl-o-anisidine has been investigated for its potential in material science. Researchers have explored its use in the development of organic semiconductors and conductive polymers due to its electron-rich structure. These materials are crucial for advancements in electronic devices, including flexible electronics and organic light-emitting diodes (OLEDs).
The synthesis of 5-Phenyl-o-anisidine typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The process requires careful optimization to ensure high yield and purity, which are critical for subsequent applications. Modern synthetic methodologies, such as catalytic amination and palladium-catalyzed cross-coupling reactions, have improved the efficiency of producing this compound on both laboratory and industrial scales.
One of the most compelling aspects of 5-Phenyl-o-anisidine is its role as a building block for more complex molecules. In drug discovery, for example, it serves as a scaffold for creating derivatives with enhanced pharmacological properties. Researchers often modify its structure by introducing additional functional groups or altering the connectivity of atoms to achieve desired biological activities.
The chemical reactivity of 5-Phenyl-o-anisidine allows it to undergo various transformations, including oxidation, reduction, and coupling reactions. These reactions are fundamental to constructing intricate molecular architectures used in pharmaceuticals and specialty chemicals. The compound's stability under different conditions also makes it suitable for long-term storage and transport, ensuring its availability for research and industrial purposes.
From a safety perspective, handling 5-Phenyl-o-anisidine requires adherence to standard laboratory protocols due to its potential irritant properties. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Storage conditions should also be controlled to prevent degradation or unwanted side reactions.
The growing interest in 5-Phenyl-o-anisidine reflects its broad utility across multiple scientific disciplines. As research continues to uncover new applications, this compound is likely to remain a cornerstone in both academic and industrial settings. Its contributions to drug development, materials science, and synthetic chemistry underscore its importance as a versatile chemical entity.
In conclusion, 5-Phenyl-o-anisidine (CAS No. 39811-17-1) is a multifaceted compound with significant implications for modern science and technology. Its unique structural features enable diverse applications, from pharmaceuticals to advanced materials. As our understanding of its properties expands, so too will its role in shaping future innovations.
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